1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluorophenyl group and the carboxylic acid moiety imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Mechanism of Action
Action Environment:
- Factors like pH, temperature, and co-administered drugs can influence its efficacy and stability. Proper storage conditions (e.g., avoiding extreme temperatures) are crucial to maintain its potency.
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Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azetidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Fluorophenyl Group Introduction:
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, the compound can undergo ring-opening reactions under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-3-carboxylic acid: Lacks the fluorophenyl group, resulting in different chemical and biological properties.
1-[(4-Chlorophenyl)methyl]azetidine-3-carboxylic acid: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in reactivity and biological activity.
1-[(4-Methylphenyl)methyl]azetidine-3-carboxylic acid:
The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-8(2-4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHYEODYOHUZKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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